molecular formula C22H29N3O3S B4581971 N-cyclopentyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide

N-cyclopentyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide

Cat. No. B4581971
M. Wt: 415.6 g/mol
InChI Key: DBDXGERVYHSZAQ-UHFFFAOYSA-N
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Description

The compound is a hydrazinecarbothioamide derivative, a class of compounds known for their diverse chemical reactions and potential applications in various fields of chemistry and materials science. The specific compound discussed here has been explored in the context of synthesizing heterocyclic rings, understanding molecular structures, and evaluating chemical and physical properties.

Synthesis Analysis

Hydrazinecarbothioamides react with various reagents to afford different heterocyclic rings, such as pyrazoles, triazoles, and thiadiazoles. These reactions typically involve intermediates that undergo cyclization under specific conditions. The synthesis process is characterized by employing techniques like slow evaporation, reflux, and others, depending on the desired product (Aly et al., 2018; Sivajeyanthi et al., 2017).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is determined using techniques such as single-crystal X-ray diffraction, IR, NMR, and MS. These methods provide insights into the crystal system, space group, and intermolecular interactions, including hydrogen bonding and π-π stacking, which stabilize the molecular structure (Sivajeyanthi et al., 2017; Fawzi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in various chemical reactions, leading to the formation of complex heterocyclic compounds. These reactions are influenced by the substituents on the hydrazinecarbothioamide moiety and the conditions under which the reactions are performed. The compounds exhibit diverse chemical behaviors, including the ability to form coordination compounds with different metals, which are characterized by distinct geometries and coordination modes (Orysyk et al., 2013).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility in various solvents, melting points, and crystallinity, are crucial for their practical applications. These properties are determined using isothermal solubility measurements, differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) techniques. The solubility of these compounds in different solvents is particularly important for their application in synthesis and material science (Shakeel et al., 2014).

Scientific Research Applications

Fluorescent Probes for Biological and Environmental Applications

A study by Zhu et al. (2019) discusses the design of a ratiometric fluorescent probe for detecting hydrazine in biological and water samples, showcasing the potential of related compounds in environmental monitoring and health safety applications (Zhu et al., 2019).

Heterocyclic Chemistry and Reactive Intermediates

Research by Aly et al. (2018) explores the reaction of N-substituted hydrazinecarbothioamides with various substrates to afford heterocyclic rings, highlighting the compound's role in synthesizing valuable chemical intermediates (Aly et al., 2018).

Novel Compounds with Potential Anticonvulsant Activity

Tripathi and Kumar (2013) detail the synthesis and evaluation of N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides for anticonvulsant activity, indicating the medical research potential of related compounds (Tripathi & Kumar, 2013).

Anticancer and Antiproliferative Activities

A study by Bhat et al. (2015) on lead optimization for targeting the HER-2 overexpressed breast cancer cell line with cyclohexyl hydrazinecarbothioamide derivatives underlines the significance of such compounds in cancer research (Bhat et al., 2015).

properties

IUPAC Name

1-cyclopentyl-3-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-14(2)18-10-8-15(3)12-20(18)27-13-17-9-11-19(28-17)21(26)24-25-22(29)23-16-6-4-5-7-16/h8-12,14,16H,4-7,13H2,1-3H3,(H,24,26)(H2,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDXGERVYHSZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NNC(=S)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-yl)carbonyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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